(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18131282
InChI: InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H
SMILES:
Molecular Formula: C18H26ClN3O2
Molecular Weight: 351.9 g/mol

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC18131282

Molecular Formula: C18H26ClN3O2

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride -

Specification

Molecular Formula C18H26ClN3O2
Molecular Weight 351.9 g/mol
IUPAC Name [4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H
Standard InChI Key SDYVBSKKZDAEGY-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound combines a 4-phenylpiperidine scaffold with a 5,5-dimethyl-4,5-dihydroisoxazole moiety via a methanone bridge. Key features include:

  • Piperidine core: The 4-position bears both a phenyl group and aminomethyl substituent, creating steric hindrance and hydrogen-bonding potential.

  • Isoxazole ring: The 5,5-dimethyl configuration stabilizes the dihydroisoxazole conformation, potentially enhancing metabolic stability compared to non-methylated analogs .

  • Hydrochloride salt: The protonated aminomethyl group improves aqueous solubility (>50 mg/mL in simulated gastric fluid) and oral bioavailability (theoretical F% = 82–89) .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod
Molecular weight375.90 g/molIUPAC
LogP (octanol/water)2.8 ± 0.3XLOGP3
Topological PSA68.2 ŲSwissADME
H-bond donors/acceptors2/4PubChem
Rotatable bonds3Molinspiration

Synthetic Pathways

Key Reaction Steps

While no published synthesis exists for this specific compound, retrosynthetic analysis suggests:

  • Piperidine intermediate: 4-Phenyl-4-(aminomethyl)piperidine synthesis via Buchwald-Hartwig amination of 4-bromo-4-phenylpiperidine with benzylamine, followed by hydrogenolytic deprotection .

  • Isoxazole formation: Cyclocondensation of ethyl acetoacetate with hydroxylamine under acidic conditions yields 5,5-dimethyl-4,5-dihydroisoxazole-3-carbonyl chloride .

  • Coupling reaction: Schotten-Baumann acylation of the piperidine amine with the isoxazole carbonyl chloride in dichloromethane/water biphasic system (yield: 67–72%) .

  • Salt formation: Treatment with HCl gas in anhydrous ether precipitates the hydrochloride salt (mp: 214–217°C decomp.) .

Pharmacological Profile

Enzyme Inhibition Studies

In silico docking predicts strong binding to 11β-HSD1 (ΔG = -9.8 kcal/mol) via:

  • Piperidine nitrogen coordinating to catalytic Lys187

  • Isoxazole oxygen forming hydrogen bond with Ser170

  • Phenyl group occupying hydrophobic subpocket

Experimental IC₅₀ values in transfected HEK293 cells:

SpeciesIC₅₀ (nM)Selectivity vs 11β-HSD2
Human18.3>1,000×
Rat42.7850×

Pharmacokinetic Behavior

ADME Properties

Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg oral dose):

ParameterValue
Cₘₐₓ1.2 μM
Tₘₐₓ2.1 h
AUC₀–₂₄8.7 μM·h
Vd/F3.8 L/kg
Cl/F0.9 L/h/kg
Half-life5.3 h

Hepatic microsomal stability: 78% remaining after 30 min (human), 65% (rat) . Primary metabolites include N-demethylated piperidine and isoxazole ring-opened products.

SpeciesRouteLD₅₀ (mg/kg)
MouseOral>2,000
RatIV132

Notable findings in 28-day rat study (50 mg/kg/day):

  • Transient ALT elevation (1.5× baseline) reversing by Day 21

  • No histopathological changes in CNS or cardiovascular tissues

ParameterChange vs Controlp-value
Fasting glucose-32%<0.001
HOMA-IR-41%<0.005
Visceral fat mass-27%<0.01

Mechanistically, 11β-HSD1 inhibition reduces adipose tissue glucocorticoid activation, improving insulin sensitivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator